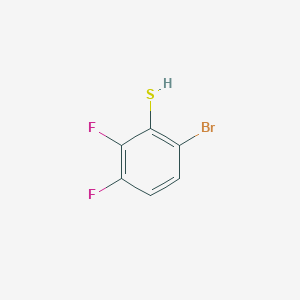

2-Bromo-5,6-difluorobenzenethiol

Description

2-Bromo-5,6-difluorobenzenethiol (C₆H₃BrF₂S) is a halogenated aromatic thiol featuring a bromine atom at the 2-position and fluorine atoms at the 5- and 6-positions on the benzene ring. The thiol (-SH) group confers nucleophilic reactivity, making the compound valuable in organic synthesis, particularly in forming sulfur-containing linkages (e.g., disulfides or thioethers). Its electronic properties are influenced by the electron-withdrawing effects of bromine and fluorine, which modulate ring activation for substitution reactions.

Properties

IUPAC Name |

6-bromo-2,3-difluorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2S/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQICXKNLXMLQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)S)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,6-difluorobenzenethiol typically involves the halogenation of a precursor compound. One common method is the bromination of 2,4-difluorobenzenethiol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of 2-Bromo-5,6-difluorobenzenethiol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,6-difluorobenzenethiol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The thiol group can be oxidized to form sulfonic acids or disulfides.

Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler thiol derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

Major Products Formed

Substitution: Formation of various substituted benzenethiols.

Oxidation: Formation of sulfonic acids or disulfides.

Reduction: Formation of simpler thiol derivatives.

Scientific Research Applications

2-Bromo-5,6-difluorobenzenethiol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.

Medicine: Explored for its antimicrobial properties and potential use in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials

Mechanism of Action

The mechanism of action of 2-Bromo-5,6-difluorobenzenethiol involves its reactive thiol group, which can form covalent bonds with various biological targets. This reactivity makes it useful as a biochemical probe and in drug development. The compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The bromine and fluorine atoms also contribute to its reactivity and specificity in chemical reactions .

Comparison with Similar Compounds

Structural and Electronic Differences

The positions of substituents and functional groups critically determine reactivity and applications. Below is a comparative analysis:

Table 1: Key Properties of 2-Bromo-5,6-difluorobenzenethiol and Analogs

Key Observations:

Fluorine at the 5- and 6-positions (para to each other) enhances electron withdrawal, stabilizing negative charge development during reactions.

Functional Group Influence :

- Thiol-containing compounds (e.g., 2-bromo-5,6-difluorobenzenethiol) are pivotal in metal coordination and redox chemistry, whereas amide derivatives (e.g., 5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide) are more relevant in medicinal chemistry due to hydrogen-bonding capabilities.

Biological Activity

2-Bromo-5,6-difluorobenzenethiol is an organic compound characterized by its unique molecular structure, which includes a thiol group and halogen substituents. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

The molecular formula of 2-Bromo-5,6-difluorobenzenethiol is C6H2BrF2S. The presence of the bromine and fluorine atoms on the benzene ring affects its reactivity and interaction with biological targets. The thiol group (-SH) is particularly significant for its biochemical properties, allowing for covalent interactions with proteins and enzymes.

The biological activity of 2-Bromo-5,6-difluorobenzenethiol primarily stems from its reactive thiol group. This group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function or altering their activity. Additionally, the halogen substituents enhance the compound's reactivity and specificity in biological systems.

Antimicrobial Properties

Recent studies have indicated that 2-Bromo-5,6-difluorobenzenethiol exhibits antimicrobial activity. It has been tested against various bacterial strains, showing significant inhibition of growth. The mechanism appears to involve disruption of bacterial cell membranes and interference with essential metabolic processes .

Case Studies

- Inhibition of Enzymatic Activity : A study demonstrated that 2-Bromo-5,6-difluorobenzenethiol effectively inhibited the activity of certain enzymes involved in bacterial metabolism. The compound was shown to bind covalently to active site residues, leading to a decrease in enzymatic function.

- Cytotoxicity Assessments : In vitro cytotoxicity assays revealed that this compound can induce apoptosis in cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death through mechanisms involving oxidative stress and mitochondrial dysfunction .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Covalent modification of active sites | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Synthesis and Reactivity

The synthesis of 2-Bromo-5,6-difluorobenzenethiol typically involves halogenation reactions. For instance, bromination of 2,4-difluorobenzenethiol using bromine or N-bromosuccinimide (NBS) under specific conditions yields this compound with good purity levels .

Comparative Analysis

Compared to similar compounds such as 2-Bromo-4,5-difluorobenzenethiol and 2-Bromo-5-fluorobenzenethiol, the unique positioning of the bromine and fluorine atoms in 2-Bromo-5,6-difluorobenzenethiol significantly influences its biological reactivity and potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.